![molecular formula C25H26FN3O3S B3929165 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3929165.png)
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide
Overview
Description
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide, also known as BFE, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds and has been found to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action for N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer and anti-inflammatory effects, this compound has been found to have potential as an anti-angiogenic agent, which means that it can inhibit the formation of new blood vessels. This compound has also been found to have potential as an anti-viral agent, as well as a potential treatment for cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide in lab experiments is that it has been found to have low toxicity and is well-tolerated by animals. Additionally, this compound has been found to have good solubility in water, which makes it easy to administer in lab experiments. However, one of the limitations of using this compound in lab experiments is that it is relatively expensive compared to other compounds that have similar effects.
Future Directions
There are many potential future directions for research on N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide. One area of research that is currently being explored is the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, researchers are exploring the potential use of this compound in the development of new drugs that target specific enzymes involved in cancer cell growth and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of potential applications, including as a potential treatment for cancer, inflammation, and neurological disorders. While the mechanism of action for this compound is not fully understood, it is believed to work by inhibiting the activity of certain enzymes involved in these diseases. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research on this promising compound.
Scientific Research Applications
N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide has been found to have a variety of potential scientific research applications. One of the most promising areas of research for this compound is in the field of cancer treatment. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders.
properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O3S/c26-23-13-7-8-14-24(23)29(33(31,32)22-11-5-2-6-12-22)20-25(30)28-17-15-27(16-18-28)19-21-9-3-1-4-10-21/h1-14H,15-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYPLYGSAIIKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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